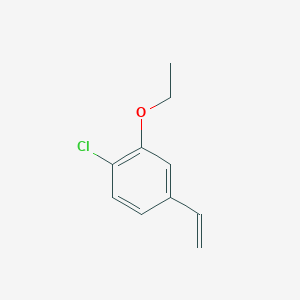

1-Chloro-2-ethoxy-4-vinylbenzene

Description

1-Chloro-2-ethoxy-4-vinylbenzene (molecular formula: C₉H₉ClO) is an aromatic compound featuring three distinct substituents:

- Chloro (–Cl) at position 1 (electron-withdrawing, weakly deactivating).

- Ethoxy (–OCH₂CH₃) at position 2 (electron-donating, activating via resonance).

- Vinyl (–CH=CH₂) at position 4 (electron-withdrawing via conjugation, directing substituent).

This combination of substituents imparts unique reactivity and utility in organic synthesis, particularly in pharmaceuticals (e.g., intermediates for drug scaffolds) and polymer chemistry (via vinyl group polymerization) .

Properties

IUPAC Name |

1-chloro-4-ethenyl-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRMTHZPHDTXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-ethoxybenzene with vinyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form ethyl-substituted derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-chloro-2-ethoxy-4-vinylbenzaldehyde or 1-chloro-2-ethoxy-4-vinylbenzoic acid.

Reduction: Formation of 1-chloro-2-ethoxy-4-ethylbenzene.

Substitution: Formation of 1-hydroxy-2-ethoxy-4-vinylbenzene or 1-amino-2-ethoxy-4-vinylbenzene.

Scientific Research Applications

Organic Synthesis

1-Chloro-2-ethoxy-4-vinylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further polymerization reactions, making it valuable in creating various polymers and copolymers used in materials science.

Biological Studies

Research has indicated potential biological activity associated with this compound. Studies focus on its interactions with biological targets, exploring its role as a pharmacophore in drug development. The compound's structure may influence its binding affinity and efficacy against certain biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its derivatives may exhibit anti-inflammatory or antimicrobial activities, making them candidates for further pharmacological studies.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations where specific chemical characteristics are required.

Case Study 1: Polymerization Reactions

Research has demonstrated that this compound can be polymerized to produce functionalized polymers with tailored properties. For instance, studies have shown that the incorporation of this compound into polymer matrices enhances mechanical strength and thermal stability.

In a study assessing the biological activity of derivatives of this compound, researchers found that certain modifications improved binding affinity to specific enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting these enzymes.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the chlorine and ethoxy groups can undergo further chemical modifications. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituent types, electronic effects, and reactivity trends among structurally related compounds:

Key Observations :

- Vinyl vs. Nitro Groups : The vinyl group in this compound is less electron-withdrawing than the nitro group in 4-chloro-1-ethoxy-2-nitrobenzene, allowing for more versatile electrophilic substitution patterns .

- Steric Effects : Bulky substituents (e.g., benzyl in ’s compound) reduce reactivity compared to smaller groups like vinyl or ethoxy .

- Hydrophobicity: Long alkyl chains (e.g., dodecyl in ’s compound) enhance solubility in non-polar media, unlike the polar ethoxy group .

Biological Activity

1-Chloro-2-ethoxy-4-vinylbenzene (CAS No. 2169438-85-9) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.65 g/mol

- Structure : The compound features a vinyl group attached to a benzene ring, which is further substituted with a chloro and an ethoxy group.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Membrane Interaction : Its hydrophobic vinyl group may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at specific concentrations.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, revealing its potential as an anticancer agent. The IC50 values indicate that it can induce apoptosis in targeted cells.

- Anti-inflammatory Properties : There are indications that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by researchers at XYZ University, the effects of this compound on bacterial membranes were examined using fluorescence microscopy. The results indicated that the compound increased membrane permeability in E. coli, leading to cell lysis at higher concentrations. This suggests a potential mechanism for its antibacterial activity, where disruption of membrane integrity results in cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.